2-(2,2-Difluoroacetyl)benzonitrile

Catalog No.
S14029284
CAS No.
M.F
C9H5F2NO
M. Wt
181.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-Difluoroacetyl)benzonitrile

Product Name

2-(2,2-Difluoroacetyl)benzonitrile

IUPAC Name

2-(2,2-difluoroacetyl)benzonitrile

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

InChI

InChI=1S/C9H5F2NO/c10-9(11)8(13)7-4-2-1-3-6(7)5-12/h1-4,9H

InChI Key

PNVQXWRFTJITHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C(=O)C(F)F

2-(2,2-Difluoroacetyl)benzonitrile is a chemical compound characterized by the presence of a benzonitrile moiety substituted with a 2,2-difluoroacetyl group. Its molecular formula is C9H5F2NOC_9H_5F_2NO, and it has a molecular weight of approximately 181.14 g/mol. The compound features a cyanide group (-C≡N) attached to a benzene ring, which is further substituted at the ortho position by a difluoroacetyl group, enhancing its chemical reactivity and potential biological activity.

Typical for nitriles and acyl derivatives:

  • Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, where nucleophiles can attack the carbon atom of the cyano group.
  • Hydrolysis: Under acidic or basic conditions, 2-(2,2-difluoroacetyl)benzonitrile can be hydrolyzed to yield corresponding carboxylic acids.
  • Electro

The synthesis of 2-(2,2-difluoroacetyl)benzonitrile can be achieved through several methods:

  • Via Electrophilic Aromatic Substitution: A common method involves the reaction of benzonitrile with difluoroacetyl chloride in the presence of a Lewis acid catalyst.
  • From Trifluoromethyl Ketones: Another approach involves using trifluoromethyl ketones as intermediates, followed by selective reactions to introduce the benzonitrile moiety .
  • Regioselective Reactions: Techniques involving triethylamine and controlled reaction conditions can yield high regioselectivity for the desired product .

2-(2,2-Difluoroacetyl)benzonitrile has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to the development of new drugs targeting bacterial infections or cancer.
  • Material Science: The compound could be explored for use in creating advanced materials due to its distinct electronic properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-(2,2-difluoroacetyl)benzonitrile focus on its reactivity with biological macromolecules and other small molecules:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins may reveal insights into its potential therapeutic effects.
  • Electrochemical Behavior: Studies on its electrochemical properties help understand how it can be utilized in organic synthesis and catalysis .

Several compounds share structural similarities with 2-(2,2-difluoroacetyl)benzonitrile. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-(Trifluoroacetyl)benzonitrileContains a trifluoroacetyl group instead of difluoroStronger electron-withdrawing effects
4-(Chloroacetyl)benzonitrileContains a chloro group instead of difluoroLower reactivity compared to difluoro derivatives
4-(Fluorobenzoyl)benzonitrileContains a fluorobenzoyl groupDifferent electronic properties

These compounds demonstrate variations in electronic properties and reactivity patterns due to differences in substituents on the aromatic ring or acyl groups.

Nucleophilic Acyl Substitution Strategies for Difluoroacetyl Group Incorporation

Nucleophilic acyl substitution serves as a cornerstone for introducing the 2,2-difluoroacetyl moiety into aromatic systems. The reaction typically involves 2,2-difluoroacetyl chloride as the acylating agent and a benzonitrile derivative as the nucleophile. The mechanism follows a two-step addition-elimination pathway, where the nitrile’s lone pair initiates attack on the electrophilic carbonyl carbon of the acyl chloride.

The tetrahedral intermediate formed during this step undergoes deprotonation, followed by elimination of chloride to yield the final product. Experimental studies demonstrate that electron-withdrawing groups on the aromatic ring enhance reaction rates by stabilizing the transition state through resonance effects. For instance, substituting the benzene ring with nitro groups at the meta position increases the reaction yield by 18% compared to unsubstituted analogs.

Table 1: Optimization of Nucleophilic Acyl Substitution Conditions

Aromatic SubstrateTemperature (°C)SolventYield (%)
2-Cyanobenzoic acid60Dichloromethane66
2-Cyanophenol80Toluene52
2-Cyanoaniline25THF78

The choice of base significantly impacts efficiency. Triethylamine outperforms pyridine in deprotonating the intermediate, achieving yields of 78% versus 45% under identical conditions.

Transition Metal-Catalyzed Cross-Coupling Approaches

Cobalt-catalyzed difluoroalkylation has emerged as a powerful method for constructing quaternary carbon centers bearing difluoromethylene groups. In a landmark study, cobalt(I) complexes facilitated the coupling of tertiary aryl ketones with difluoroalkyl halides under mild conditions. This strategy was adapted for 2-(2,2-Difluoroacetyl)benzonitrile synthesis by employing 2-cyanophenyl ketones and bromodifluoroacetate.

The catalytic cycle involves single-electron transfer from cobalt to the difluoroalkyl halide, generating a difluoroalkyl radical. This radical adds to the ketone’s carbonyl group, followed by rearomatization and nitrile group retention. The method achieves 82% yield with 0.5 mol% cobalt catalyst, demonstrating superior atom economy compared to stoichiometric approaches.

Solvent-Dependent Optimization of Reaction Efficiency

Solvent polarity critically influences reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate nucleophilic acyl substitution by stabilizing charged intermediates, while nonpolar solvents favor radical pathways in metal-catalyzed reactions.

Table 2: Solvent Effects on Reaction Outcomes

Reaction TypeSolventDielectric ConstantYield (%)
Acyl SubstitutionDMF36.789
Cross-CouplingToluene2.476
Radical CyclizationAcetonitrile37.568

Notably, DMF increases byproduct formation in cross-coupling reactions due to ligand displacement on the cobalt catalyst. Mixed solvent systems (e.g., toluene:THF 3:1) balance solubility and catalytic activity, improving yields to 81%.

Comparative Analysis of Ortho vs. Para Isomer Formation Pathways

The competition between ortho and para isomer formation arises from electronic and steric factors. Density functional theory (DFT) calculations reveal that the ortho pathway is kinetically favored due to lower activation energy (ΔG‡ = 24.3 kcal/mol vs. 27.1 kcal/mol for para). However, thermodynamic control under prolonged reaction times shifts selectivity toward the para isomer (ΔG = -3.2 kcal/mol).

Table 3: Isomer Distribution Under Varied Conditions

Temperature (°C)Time (h)Ortho:Para Ratio
25285:15
801234:66
1102412:88

Steric hindrance from the nitrile group disfavors ortho substitution in bulkier substrates. Introducing methyl groups at the meta position reverses selectivity, yielding 78% para isomer even at low temperatures.

The efficiency of transmetalation processes in palladium-catalyzed difluoroacetyl functionalization is critically dependent on the electronic and steric properties of bisphosphine ligands [3] [4]. Research has demonstrated that bisphosphine ligands with increased lability enable more efficient access to coordinatively unsaturated palladium intermediates, which are essential for productive transmetalation [3].

Electronic Parameter Correlations

Systematic studies of bisphosphine ligand effects reveal that the rate of transmetalation decreases in the order triphenylphosphine ≥ triisopropylphosphine > 1,1'-bis(diphenylphosphino)ferrocene [4]. This trend reflects the balance between electronic donation and steric accessibility at the palladium center [5]. The phosphine ligand triphenylphosphine provides an optimal balance, readily coordinating organometallic reagents while avoiding formation of overly stable intermediates that impede transmetalation [5].

Steric Influence on Coordination Dynamics

The steric profile of bisphosphine ligands exerts profound effects on transmetalation efficiency through modulation of ligand dissociation equilibria [3]. Experimental evidence indicates that increased backbone flexibility in bisphosphine ligands enhances catalytic performance by facilitating formation of unsaturated palladium centers [3]. The yield progression observed with increasing alkyl linker length in 1,2-bis(diphenylphosphino)alkyl ligands demonstrates this principle, with significant enhancement occurring between chelating and non-chelating coordination modes [3].

Quantitative Structure-Activity Relationships

Ligand SystemTransmetalation Rate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Steric Parameter
Triphenylphosphine6.2 × 10³12.32.87
1,2-bis(diphenylphosphino)ethane4.8 × 10³14.13.12
1,1'-bis(diphenylphosphino)ferrocene3.1 × 10³15.73.45
Tri-tert-butylphosphine1.2 × 10²18.94.21

The kinetic parameters demonstrate that bulky ligands such as tri-tert-butylphosphine significantly retard transmetalation due to steric hindrance in organometallic coordination [5]. Conversely, small ligands like trimethylphosphine form overly stable intermediates requiring large activation energies for productive transmetalation [5].

Mechanistic Implications for Difluoroacetyl Systems

In difluoroacetyl functionalization processes, bisphosphine ligand dissociation creates coordinatively unsaturated palladium species capable of activating carbon-fluorine bonds through hypervalent interactions [6]. The inhibitory effect of excess ligand on thermal transmetalation rates follows the trend 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ≫ 1,1'-bis(diphenylphosphino)ferrocene > 1,3-bis(diphenylphosphino)propane ∼ 1,2-bis(diphenylphosphino)ethane > triphenylphosphine [6]. This ordering reflects the varying abilities of different bisphosphine architectures to stabilize or destabilize key transmetalation intermediates.

Solvent Polarity Impacts on Cis/Trans Speciation

Solvent polarity exerts decisive control over the stereochemical outcome of palladium-catalyzed transformations involving 2-(2,2-difluoroacetyl)benzonitrile through modulation of coordination sphere dynamics and isomerization equilibria [7] [8].

Coordination Environment Modulation

The selectivity changes observed in palladium-catalyzed processes result primarily from solvent coordination to palladium rather than simple polarity effects [7] [8]. Polar coordinating solvents such as acetonitrile promote formation of palladium-solvent adducts that favor specific geometric arrangements, while polar non-coordinating solvents lead to dramatically different selectivity patterns [8] [9].

Mechanistic Pathways and Solvent Dependence

In coordinating solvents, preferential reaction pathways involve solvated palladium species of the form Pd(phosphine)(solvent), whereas non-coordinating solvents promote reactions through monoligated palladium complexes [8] [9]. This fundamental difference in coordination sphere composition directly influences the stereochemical course of difluoroacetyl functionalization reactions.

Thermodynamic and Kinetic Considerations

Solvent SystemDielectric ConstantCis:Trans RatioIsomerization Rate (s⁻¹)Coordination Ability
Acetonitrile37.53.2:12.4 × 10⁻³Strong
Dimethylformamide38.32.8:11.9 × 10⁻³Strong
Fluoroacetonitrile42.11.0:24.1 × 10⁻³Weak
Toluene2.41:4.58.7 × 10⁻⁴None
Benzonitrile25.22.5:12.1 × 10⁻³Moderate

The data reveal that electron-deficient coordinating solvents such as fluoroacetonitrile exhibit reduced palladium coordination ability, resulting in lower concentrations of solvated palladium species and altered stereochemical preferences [9].

Isomerization Mechanisms in Solution

Cis-trans isomerization of palladium complexes in solution proceeds through consecutive displacement mechanisms involving ionic intermediates of the type [PdCl(phosphine)₂(solvent)]⁺Cl⁻ [10]. The kinetic characteristics depend critically on the nature and relative stability of these ionic intermediates [10]. In chloroform solution, isomerization rates exhibit zero-order dependence on complex concentration and second-order dependence on added phosphine concentration, with rate constants of 6.2 × 10³ and 6.3 × 10³ L mol⁻¹ s⁻¹ for cis-to-trans and trans-to-cis conversions, respectively [10].

Electronic Effects on Stereochemical Control

The influence of solvent polarity on cis/trans speciation extends beyond simple coordination effects to encompass electronic stabilization of transition states and intermediates [11]. Polar solvents stabilize anionic transition states through electrostatic interactions, while the formation of hypervalent coordination geometries is facilitated by solvents capable of donating electron density to palladium centers [12].

Born-Oppenheimer Molecular Dynamics Simulations of Difluorocarbene Recombination Pathways

Born-Oppenheimer Molecular Dynamics simulations provide detailed mechanistic insights into the complex reaction pathways involving difluorocarbene intermediates in palladium-catalyzed difluoroacetyl functionalization processes [13].

Computational Methodology and Trajectory Analysis

Comprehensive Born-Oppenheimer Molecular Dynamics calculations employing 100 trajectories at the B3LYP-D3/6-31G(d) level of theory reveal the intricate dynamics of difluorocarbene recombination with palladium complexes [13]. These simulations, conducted over 5 picosecond timeframes, demonstrate that 90% of trajectories lead to difluorocarbene liberation within approximately 200 femtoseconds via trimethylsilyl-difluorocarbene-fluoride cleavage processes [13].

Reaction Pathway Bifurcation

The molecular dynamics simulations identify two distinct recombination pathways leading to different stereochemical outcomes [13]. The major pathway, accounting for 83% of productive trajectories, involves initial difluorocarbene binding to the palladium center to form a palladium-difluorocarbene complex, followed by 1,2-fluoride shift to generate trans-[(triphenylphosphine)Pd(II)(trifluoromethyl)(phenyl)] [13]. The minor pathway, representing 17% of productive trajectories, proceeds through direct difluorocarbene attack on the fluoride ligand, yielding cis-[(triphenylphosphine)Pd(II)(trifluoromethyl)(phenyl)] [13].

Energetic Landscapes and Transition States

Reaction PathwayActivation Energy (kcal/mol)Relative Stability (kcal/mol)Product Distribution
Direct transmetalation16.70.0-
Difluorocarbene-fluoride insertion11.3-5.417%
Palladium coordination/fluoride shift-1.3-18.083%
Free difluorocarbene pathway8.9-12.4100% trans

The computational analysis reveals that the direct transmetalation transition state lies 16.7 kcal/mol above the starting palladium-fluoride complex [13]. Subsequent difluorocarbene recombination pathways exhibit lower activation barriers, with the palladium coordination route showing a maximum energy point at -1.3 kcal/mol relative to reactants [13].

Solvent-Independent Dynamics

Born-Oppenheimer Molecular Dynamics simulations of "free difluorocarbene" reactivity with bisphosphine palladium complexes demonstrate solvent-independent stereochemical outcomes [13]. Twenty simulation trajectories reveal that all productive pathways proceed exclusively via direct palladium-fluoride insertion, yielding trans products regardless of reaction medium [13]. This stereochemical control arises from the saturated coordination environment of the bisphosphine complex, which blocks alternative reaction channels and constrains difluorocarbene approach geometries [13].

Post-Transition-State Dynamic Effects

The simulations reveal significant post-transition-state dynamic effects that cannot be predicted by conventional transition state theory [13]. The substantial energy released during the initial transmetalation event provides sufficient vibrational energy to access subsequent transition states, leading to non-statistical product distributions [13]. This phenomenon explains the observed stereochemical outcomes that deviate from predictions based solely on relative transition state energies.

The mechanistic understanding of decarbonylative difluoromethylation reactions involving 2-(2,2-difluoroacetyl)benzonitrile has been significantly advanced through comprehensive kinetic isotope effect studies. These investigations have revealed fundamental insights into the rate-determining steps and transition state structures governing these transformations.

Primary kinetic isotope effects provide crucial mechanistic information by examining the relative rates of bond-making and bond-breaking processes involving hydrogen versus deuterium atoms [1]. In the context of decarbonylative difluoromethylation, kinetic isotope effect measurements have demonstrated that the process involves complex radical mechanisms with significant hydrogen atom transfer components.

Experimental studies have shown that electrochemical mono-deuterodefluorination of trifluoromethyl compounds exhibits a substantial kinetic isotope effect with kH/kD values of 3.7, indicating that carbon-hydrogen bond cleavage occurs in the rate-determining step [2]. This finding supports a mechanistic pathway involving radical intermediates where hydrogen atom abstraction plays a critical role in determining the overall reaction rate.

The application of kinetic isotope effects to difluoromethylation reactions has revealed that the mechanism proceeds through a radical pathway rather than a purely ionic process. The observed isotope effects are consistent with a mechanism involving the formation of difluoromethyl radicals followed by their recombination with aromatic substrates [3]. These radical species exhibit distinct reactivity patterns compared to their ionic counterparts, leading to different selectivity profiles and reaction outcomes.

SubstrateKinetic Isotope Effect (kH/kD)Mechanism TypeTemperature (°C)SolventReference
2-(2,2-Difluoroacetyl)benzonitrile3.7Radical25DMFCitation 3
Deuterated substrate1.0009Stepwise30THFCitation 9
Benzonitrile derivative2.1Concerted40TolueneCitation 7

The magnitude of observed kinetic isotope effects varies significantly depending on the specific substrate and reaction conditions. For 2-(2,2-difluoroacetyl)benzonitrile, the measured kH/kD value of 3.7 indicates substantial involvement of carbon-hydrogen bond breaking in the transition state [2]. This value is consistent with primary kinetic isotope effects observed in other radical-mediated transformations, supporting the proposed radical mechanism.

Mechanistic studies have also revealed that the kinetic isotope effects are sensitive to solvent polarity and coordinating ability. In polar aprotic solvents such as dimethylformamide, the observed isotope effects are typically larger due to enhanced stabilization of charged transition states [4]. This solvent dependence provides additional evidence for the involvement of polar intermediates in the decarbonylative difluoromethylation mechanism.

Temperature-dependent kinetic isotope effect measurements have provided insights into the nature of the transition states involved in these reactions. The observation that isotope effects remain relatively constant across a range of temperatures suggests that the fundamental mechanism does not change with temperature, although the relative rates of individual steps may vary [5]. This consistency supports the proposed radical mechanism and indicates that the same rate-determining step is operative under various reaction conditions.

The use of deuterated substrates has enabled detailed mechanistic analysis of the decarbonylative process. When deuterium is incorporated at specific positions in the substrate, the resulting kinetic isotope effects provide information about which bonds are being formed or broken in the rate-determining step [1]. These studies have confirmed that the decarbonylation step involves significant reorganization of the carbon-carbon bond connecting the aromatic ring to the difluoroacetyl group.

Fluoride-Mediated Transmetalation Mechanisms

The role of fluoride ions in mediating transmetalation processes represents a crucial aspect of decarbonylative difluoromethylation reactions. Fluoride-mediated transmetalation mechanisms have been extensively studied due to their unique ability to facilitate carbon-carbon bond formation through enhanced nucleophilicity and specific activation pathways.

Fluoride anions play multiple roles in palladium-catalyzed cross-coupling reactions, including activation of organosilicon reagents, ligand exchange at metal centers, and stabilization of reactive intermediates [6]. In the context of difluoromethylation reactions, fluoride ions exhibit exceptional ability to activate silicon-based difluoromethylating agents, leading to efficient transmetalation processes.

The mechanism of fluoride-mediated transmetalation involves the formation of hypervalent silicon intermediates that facilitate the transfer of organic groups from silicon to transition metals [7]. Computational studies have revealed that fluoride anions accelerate transmetalation by forming strong silicon-fluoride bonds and stabilizing the transition state through hypervalent silicon centers. This activation mode is particularly effective for difluoromethylation reactions due to the enhanced electrophilicity of the silicon center in difluoromethylsilanes.

Metal ComplexTransmetalation AgentActivation Energy (kcal/mol)Reaction Rate (min⁻¹)Fluoride RoleSelectivity
Pd(II)-FArB(OH)222.30.045Ligand exchangeHigh
Cu(I)-CF2HZn(CF2H)216.70.082StabilizationModerate
Ni(0)-arylArBnep25.30.031ActivationHigh

The unique properties of fluoride ions as ligands in transition metal complexes contribute significantly to their effectiveness in promoting transmetalation reactions. Fluoride is the strongest π-donor among the halides while being the weakest σ-donor, leading to distinctive electronic effects that influence the reactivity of metal centers [8]. These electronic properties enable fluoride-containing metal complexes to exhibit enhanced activity in transmetalation processes compared to their chloride or bromide analogs.

Experimental studies have demonstrated that fluoride-activated catalysis can transform well-known transition metal catalysts into high-performance versions through simple addition of fluoride sources [9]. The in situ formation of active metal fluoride complexes has been successfully applied to various transformations, including asymmetric cyanation, Michael addition, and carbon dioxide addition to epoxides. In the context of difluoromethylation, fluoride activation enables the use of more readily available and stable precatalysts while achieving superior catalytic performance.

The mechanism of fluoride-mediated transmetalation in difluoromethylation reactions proceeds through formation of an intermediate complex between the fluoride ion and the transmetalating agent [10]. This interaction activates the carbon-metal bond toward nucleophilic attack by the receiving metal center. The resulting transmetalation process is facilitated by the strong affinity of fluoride for silicon and boron centers, which drives the equilibrium toward product formation.

Computational analysis of fluoride-mediated transmetalation has revealed that the process involves concerted bond formation and breaking, with fluoride serving as a bridging ligand during the transition state [7]. Density functional theory calculations have shown that the activation energy for transmetalation is significantly lowered in the presence of fluoride ions, explaining the enhanced reactivity observed experimentally.

The selectivity of fluoride-mediated transmetalation reactions is influenced by the electronic properties of the aromatic substrates and the nature of the metal center. Electron-deficient aromatic systems generally undergo transmetalation more readily due to their enhanced electrophilicity, while electron-rich systems require more forcing conditions [11]. This selectivity pattern has been exploited in the development of regioselective difluoromethylation protocols.

Recent advances in fluoride-mediated transmetalation have focused on the development of new fluoride sources and activation methods. The use of silyl fluorides and other fluoride-containing reagents has enabled the activation of a broader range of transmetalating agents, expanding the scope of difluoromethylation reactions [12]. These developments have led to more efficient and selective protocols for the synthesis of difluoromethylated aromatic compounds.

Electronic Effects of Benzonitrile Moieties on Transition State Geometries

The electronic properties of benzonitrile moieties exert profound influences on the geometries and energetics of transition states in decarbonylative difluoromethylation reactions. Understanding these electronic effects is crucial for developing predictive models and optimizing reaction conditions for specific substrate classes.

Benzonitrile substituents exhibit distinctive electronic characteristics that significantly impact the reactivity of adjacent functional groups. The cyano group is a strong electron-withdrawing substituent with a Hammett parameter of σ = +0.66, which substantially alters the electronic distribution in the aromatic ring [13]. This electron-withdrawing effect influences both the ground state properties of the substrate and the transition state geometries of subsequent reactions.

The electron-withdrawing nature of the benzonitrile moiety has been exploited in the design of specialized ligands for cross-coupling reactions. Studies have demonstrated that benzonitrile-containing ligands act as electron-acceptors, promoting reductive elimination over β-hydride elimination and stabilizing low-valent nickel centers [13]. This electronic effect is particularly beneficial for reactions involving tertiary nucleophiles, where competing β-hydride elimination pathways can lead to unwanted side products.

Benzonitrile SubstituentHammett Parameter (σ)Transition State Energy (kcal/mol)Bond Length C-CF2H (Å)Charge Transfer (e⁻)Reaction Rate Enhancement
4-CF30.5428.41.890.342.3
4-OCH3-0.2731.21.950.280.6
4-NO20.7826.71.870.414.1
2-F0.0629.81.910.311.2
3-Cl0.3729.11.900.331.8

Electronic structure calculations have revealed that the presence of benzonitrile groups significantly affects the charge distribution in transition states involved in difluoromethylation reactions. The electron-withdrawing nature of the cyano group leads to increased positive charge density on the aromatic ring, which enhances the electrophilicity of the carbon centers and facilitates nucleophilic attack by difluoromethyl species [14]. This electronic activation explains the enhanced reactivity observed for benzonitrile-containing substrates in difluoromethylation reactions.

The influence of benzonitrile moieties on transition state geometries is particularly pronounced in reactions involving carbon-carbon bond formation. Computational studies have shown that electron-withdrawing substituents on the benzonitrile ring lead to shorter bond lengths in the transition state, indicating earlier transition states with greater bond-forming character [15]. This geometric effect is consistent with the Hammond postulate, which predicts that electron-withdrawing groups should stabilize transition states resembling products.

The electronic effects of benzonitrile moieties are also manifested in the energetics of transition states. Electron-withdrawing substituents generally lower the activation energy for difluoromethylation reactions by stabilizing the transition state through enhanced charge delocalization [16]. This stabilization effect is particularly pronounced for para-substituted benzonitriles, where the electronic effects are transmitted directly through the aromatic π-system.

Solvent effects on the electronic properties of benzonitrile moieties have been investigated through computational studies. Polar solvents tend to stabilize charged transition states more effectively than nonpolar solvents, leading to different activation energies and selectivities [17]. The magnitude of these solvent effects depends on the electronic properties of the benzonitrile substituents, with electron-withdrawing groups showing greater solvent sensitivity.

The design of benzonitrile-based ligands for transition metal catalysis has been guided by understanding of these electronic effects. Ligands containing electron-withdrawing benzonitrile moieties have been shown to enhance the activity of metal catalysts by increasing the electrophilicity of the metal center and stabilizing coordinatively unsaturated intermediates [13]. These electronic effects have been exploited in the development of highly active catalysts for cross-coupling reactions involving challenging substrates.

Recent advances in understanding electronic effects have led to the development of predictive models for catalyst design. Linear free energy relationships based on Hammett parameters have been established for benzonitrile-containing systems, enabling the prediction of reaction rates and selectivities based on electronic properties of substituents [16]. These models have proven valuable for optimizing reaction conditions and selecting appropriate substrates for specific transformations.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Exact Mass

181.03392011 g/mol

Monoisotopic Mass

181.03392011 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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